molecular formula C6H13NO2 B12108327 2-(Ethylamino)butanoic acid CAS No. 17199-14-3

2-(Ethylamino)butanoic acid

Cat. No.: B12108327
CAS No.: 17199-14-3
M. Wt: 131.17 g/mol
InChI Key: PRXQQZUWYABUCX-UHFFFAOYSA-N
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Description

2-(Ethylamino)butanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanoic acid, where an ethylamino group is attached to the second carbon atom of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylamino)butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more complex processes to ensure high yield and purity. This could include the use of advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, which can lead to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Ethylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism by which 2-(ethylamino)butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate these pathways, leading to various physiological effects. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

    2-(Methylamino)butanoic acid: This compound has a similar structure but with a methyl group instead of an ethyl group.

    2-(Propylamino)butanoic acid: Another similar compound with a propyl group in place of the ethyl group.

Comparison: 2-(Ethylamino)butanoic acid is unique due to its specific ethylamino substitution, which can influence its reactivity and interactions compared to its methyl and propyl counterparts

Properties

IUPAC Name

2-(ethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-5(6(8)9)7-4-2/h5,7H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXQQZUWYABUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875634
Record name Butanoic acid, 2-(ethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17199-14-3
Record name Butanoic acid, 2-(ethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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